2-bromo-3-chloro-5-(difluoromethyl)pyridine
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Overview
Description
2-Bromo-3-chloro-5-(difluoromethyl)pyridine is an organic compound with the molecular formula C6H2BrClF2N. It belongs to the class of halogenated pyridines, which are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences. This compound is characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to a pyridine ring, making it a versatile intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-chloro-5-(difluoromethyl)pyridine typically involves halogenation reactions starting from pyridine derivatives. One common method includes the following steps:
Starting Material: The process begins with 3-chloro-5-(difluoromethyl)pyridine.
Bromination: The starting material is subjected to bromination using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chloro-5-(difluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typical in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while a Suzuki coupling reaction can produce a biaryl compound.
Scientific Research Applications
2-Bromo-3-chloro-5-(difluoromethyl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules that can act as enzyme inhibitors or receptor modulators.
Medicine: It is a precursor in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 2-bromo-3-chloro-5-(difluoromethyl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, for instance, it may interact with biological targets such as enzymes or receptors through covalent or non-covalent binding. The presence of halogen atoms can enhance the compound’s binding affinity and specificity by forming halogen bonds with the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-chloropyridine: Similar in structure but lacks the difluoromethyl group, making it less versatile in certain reactions.
3-Bromo-2-chloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a difluoromethyl group, which can influence its reactivity and applications.
2-Chloro-5-(difluoromethyl)pyridine:
Uniqueness
2-Bromo-3-chloro-5-(difluoromethyl)pyridine is unique due to the combination of bromine, chlorine, and difluoromethyl groups on the pyridine ring. This unique substitution pattern provides distinct reactivity and makes it a valuable intermediate for synthesizing a wide range of compounds with diverse applications.
Properties
CAS No. |
1335052-24-8 |
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Molecular Formula |
C6H3BrClF2N |
Molecular Weight |
242.45 g/mol |
IUPAC Name |
2-bromo-3-chloro-5-(difluoromethyl)pyridine |
InChI |
InChI=1S/C6H3BrClF2N/c7-5-4(8)1-3(2-11-5)6(9)10/h1-2,6H |
InChI Key |
DYNJJEOWXXGQEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Br)C(F)F |
Purity |
95 |
Origin of Product |
United States |
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